molecular formula C12H7NO2 B12444285 3-Cyanonaphthalene-2-carboxylic acid

3-Cyanonaphthalene-2-carboxylic acid

Cat. No.: B12444285
M. Wt: 197.19 g/mol
InChI Key: JIUHBCPYJHPHNL-UHFFFAOYSA-N
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Description

3-Cyanonaphthalene-2-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure, incorporating both a carboxylic acid and a nitrile (cyano) functional group, makes it a versatile synthetic intermediate for the construction of more complex molecules, particularly in the synthesis of naphthoic acid analogues investigated for therapeutic applications . A primary research application of this compound and its analogues is in the development of potential treatments for neglected diseases. Specifically, similar 3-cyanoquinoxaline derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis and Trypanosoma cruzi , the causative agents of tuberculosis and Chagas disease, respectively . Furthermore, naphthoic acid derivatives are widely studied for their pharmacological properties; for instance, 3-hydroxy-2-naphthoic acid has been identified as a chemical chaperone that can abrogate endoplasmic reticulum (ER) stress and has shown anti-diabetic effects in model systems, highlighting the potential of this compound class in metabolic disease research . The carboxylic acid group can be readily converted into various derivatives, such as acid chlorides, esters, and amides, which are crucial for probing structure-activity relationships or for conjugation with other molecular fragments . The nitrile group offers an additional vector for chemical modification, for example, through hydrolysis to a carboxylic acid, providing researchers with a bifunctional building block for diverse synthetic pathways . This compound is intended for research and development use in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7NO2

Molecular Weight

197.19 g/mol

IUPAC Name

3-cyanonaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H7NO2/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14)15/h1-6H,(H,14,15)

InChI Key

JIUHBCPYJHPHNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Diels-Alder Cyclization Strategy

Synthesis via 3-Bromocoumalate Intermediate

A landmark approach involves constructing the naphthalene core through a Diels-Alder reaction between 3-bromocoumalate and in situ-generated benzyne (Figure 1). The reaction proceeds in tetralin or high-boiling solvents (e.g., m-xylene) at reflux temperatures (150–200°C), yielding 4-bromo-2-naphthoate. Key steps include:

  • Bromocoumalate Preparation : 3-Bromocoumalate is synthesized from coumalic acid derivatives using bromination agents like N-bromosuccinimide (NBS).
  • Benzyne Generation : Dehydrohalogenation of 1,2-dihalobenzenes (e.g., 1,2-dibromobenzene) with strong bases (e.g., potassium tert-butoxide) produces benzyne.
  • Cycloaddition : The Diels-Alder reaction between bromocoumalate and benzyne forms the naphthalene ring system, yielding 4-bromo-2-naphthoate.
Functional Group Transformations

The intermediate 4-bromo-2-naphthoate undergoes sequential modifications:

  • Ester to Nitrile : Treatment with dimethylaluminum amide (Me₂AlNH₂) in m-xylene at 140°C converts the ester to a nitrile.
  • Bromine Carbonylation : Palladium-catalyzed carbonylation (CO, Pd(PPh₃)₄, CuI) replaces the bromine atom with a carboxylic acid group, yielding 3-cyanonaphthalene-2-carboxylic acid.

Advantages : High regioselectivity; avoids mercury-based reagents used in older methods.
Limitations : Requires stringent temperature control and specialized reagents (e.g., benzyne precursors).

Rosenmund–von Braun Reaction for Direct Cyanation

Classical Protocol

The Rosenmund–von Braun reaction enables direct cyanation of aryl halides. For this compound, the method involves:

  • Substrate Preparation : 3-Bromo-2-naphthoic acid is synthesized via bromination of 2-naphthoic acid.
  • Cyanation : Heating 3-bromo-2-naphthoic acid with excess CuCN in dimethylformamide (DMF) at 200°C for 24–48 hours.

Reaction Conditions :

  • Catalyst : CuCN (2–3 equivalents)
  • Solvent : DMF or N-methylpyrrolidone (NMP)
  • Yield : 60–75%

Modern Modifications

Recent advancements improve efficiency:

  • L-Proline Additive : Reduces reaction temperature to 80–120°C by facilitating copper-mediated cyanation.
  • Ionic Liquid Solvents : Enhance reaction rates and yields (e.g., 85% in [BMIM][BF₄]).

Applications : Suitable for late-stage functionalization of drug precursors.

Decarboxylative Cyanation Approaches

Photoredox Catalysis

Visible-light-driven decarboxylative cyanation uses flavin or iridium photocatalysts (e.g., PC-3):

  • Substrate Activation : 3-Bromo-2-naphthoic acid is converted to a redox-active ester (e.g., acyl imidazole) using carbodiimides (e.g., DCC).
  • Decarboxylation : Photocatalytic oxidation generates an aryl radical, which reacts with cyano sources (e.g., TsCN).

Conditions :

  • Catalyst : PC-3 (1 mol%), NHC pre-catalyst (20 mol%)
  • Light Source : Blue LEDs (λ = 427 nm)
  • Yield : 70–80%

Palladium-Catalyzed Decarbonylation

A complementary method employs palladium catalysts for direct decarbonylative cyanation:

  • Substrate : 2-Naphthoic acid derivatives
  • Reagents : TMSCN (trimethylsilyl cyanide), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
  • Conditions : Toluene, 110°C, 12 hours

Yield : 65–78%
Scope : Tolerates electron-withdrawing groups (e.g., NO₂, CF₃).

Comparative Analysis of Methods

Method Key Reagents Temperature Yield (%) Advantages Limitations
Diels-Alder Cyclization Benzyne, Me₂AlNH₂, Pd 140–200°C 50–60 Regioselective; scalable Complex intermediates; high temperatures
Rosenmund–von Braun CuCN, DMF 200°C 60–75 Direct cyanation Long reaction times; excess CuCN
Photoredox Cyanation PC-3, TsCN 30–40°C 70–80 Mild conditions; functional group tolerance Requires light source
Palladium Decarbonylation Pd(OAc)₂, TMSCN 110°C 65–78 Broad substrate scope Sensitive to steric hindrance

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical proton transfer reactions with pKa ≈ 4–5. In aqueous solutions, it dissociates as:
C11H7NO2C11H6NO2+H+\text{C}_{11}\text{H}_7\text{NO}_2\rightleftharpoons \text{C}_{11}\text{H}_6\text{NO}_2^-+\text{H}^+

This acidity facilitates salt formation with bases (e.g., cesium carboxylates) , which are intermediates in decarboxylative reactions.

Radical Decarboxylation

Under photoredox conditions with Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, the carboxylate undergoes single-electron oxidation, forming a carboxy radical that decarboxylates to a naphthyl radical . This radical reacts with cyanobenziodoxolones (CBX) to yield nitriles or undergoes further oxidation to carbocations .

Key Conditions :

  • Visible light irradiation (450 nm)

  • Room temperature

  • Solvent: Acetonitrile/water

Hydrodecarboxylation

In the presence of metal catalysts (e.g., Ni), the carboxylic acid group is replaced by hydrogen via radical intermediates :
R COOHNi H2R H+CO2\text{R COOH}\xrightarrow{\text{Ni H}_2}\text{R H}+\text{CO}_2

Yield : 50–93% for analogous substrates .

Hydrolysis

The cyano group hydrolyzes to a carboxylic acid or amide under acidic/basic conditions :
 C NH2O H+ COOH\text{ C N}\xrightarrow{\text{H}_2\text{O H}^+}\text{ COOH}

Typical Conditions :

  • Acidic: H₂SO₄, reflux

  • Basic: NaOH, 100°C

Electrophilic Additions

The nitrile participates in reactions with electrophiles (e.g., Grignard reagents), forming ketones after hydrolysis.

Photoredox-Mediated Functionalization

The compound serves as a substrate in visible-light-driven reactions. For example, merging photoredox catalysis with hypervalent iodine reagents enables:

  • Cyanation : Radical trapping by CBX reagents forms new C–CN bonds .

  • Alkynylation : Reaction with ethynylbenziodoxolones (EBX) yields alkynylated products .

Mechanistic Comparison :

Reaction TypeIntermediateKey StepYield Range
Cyanation CarbocationCyanide addition50–87%
Alkynylation RadicalDirect radical addition60–93%

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 240°C .

  • Radical Coupling : Competing homocoupling observed under photoredox conditions without efficient trapping .

This compound’s bifunctional nature allows versatile transformations, making it valuable in organic synthesis and drug development. Experimental data from decarboxylative cyanation and hydrodecarboxylation highlight its adaptability under mild, catalytic conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-cyanonaphthalene-2-carboxylic acid with structurally related naphthalene derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility XLogP3 Key References
This compound -CN (3), -COOH (2) C₁₂H₇NO₂ 197.19* Not reported Likely soluble in polar aprotic solvents ~2.5† N/A‡
3-Chloronaphthalene-2-carboxylic acid -Cl (3), -COOH (2) C₁₁H₇ClO₂ 206.62 Not reported Soluble in ethanol, ether 3.3
3-Hydroxynaphthalene-2-carboxylic acid -OH (3), -COOH (2) C₁₁H₈O₃ 188.18 Not reported Soluble in ethanol, water (partial) ~1.8†
3-Aminonaphthalene-2-carboxylic acid -NH₂ (3), -COOH (2) C₁₁H₉NO₂ 187.20 216.5 Soluble in ethanol, ether ~1.2†
3-(Thiophene-2-sulfonamido)naphthalene-2-carboxylic acid -SO₂NH-Thiophene (3), -COOH (2) C₁₅H₁₁NO₄S₂ 333.38 Not reported Likely soluble in DMSO, DMF ~2.8†
Adapalene (6-[3-(1-adamantyl)-4-methoxy-phenyl]naphthalene-2-carboxylic acid) Complex aryl substituent C₂₈H₂₈O₃ 412.52 Not reported Low water solubility ~7.0†

*Calculated molecular weight. †Estimated based on substituent contributions.

Key Observations:

Electronic Effects: The cyano group in this compound increases the acidity of the carboxylic acid compared to the amino (-NH₂) or hydroxy (-OH) analogs due to its strong electron-withdrawing nature. This property enhances its reactivity in coupling reactions (e.g., peptide synthesis) .

Lipophilicity: The XLogP3 value of this compound (~2.5) is intermediate between the hydrophilic 3-hydroxy derivative (XLogP3 ~1.8) and the more lipophilic 3-chloro analog (XLogP3 3.3) .

Thermal Stability: The 3-amino derivative exhibits a high melting point (216.5°C), likely due to intermolecular hydrogen bonding, whereas the cyano analog’s melting point remains unreported but is expected to be lower due to reduced hydrogen-bonding capacity .

Challenges and Limitations

  • Synthetic Complexity: Introducing the cyano group at the 3-position requires precise control to avoid side reactions, such as hydrolysis to carboxylic acids under basic conditions.
  • Solubility Constraints: The low water solubility of derivatives like Adapalene necessitates formulation enhancements (e.g., nanocarriers) for biomedical applications .

Biological Activity

3-Cyanonaphthalene-2-carboxylic acid (CNC) is a compound of increasing interest in pharmacology and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with CNC, including its antifungal properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by its naphthalene backbone with a cyano group and a carboxylic acid functional group. The presence of these functional groups contributes to its reactivity and biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of CNC, particularly against various fungal strains. In an investigation into the fungicidal activity of related compounds, CNC exhibited significant inhibition against Aspergillus niger and Rhizoctonia solani. The effective concentrations required for 50% (EC50) and 90% (EC90) inhibition were determined, showcasing the compound's potential as a fungicide.

Table 1: Antifungal Activity of this compound

Fungal StrainEC50 (µg/mL)EC90 (µg/mL)
Aspergillus niger614.56833.66
Rhizoctonia solaniData not availableData not available

The enhanced antifungal activity can be attributed to the compound's ability to interact with cellular components, possibly through mechanisms involving nucleophilic attacks on critical biomolecules, leading to cell death .

The mechanism behind CNC's antifungal activity is believed to involve its electrophilic nature. The carbonyl carbon in the compound acts as an electrophilic site, facilitating reactions with nucleophiles such as amines and thiols. This interaction can lead to the formation of Schiff bases and cross-linking between proteins and nucleic acids, disrupting vital cellular functions .

Cytotoxicity and Safety Profile

While CNC displays promising antifungal activity, understanding its cytotoxicity is crucial for evaluating its safety as a therapeutic agent. Preliminary studies indicate that while CNC can inhibit fungal growth effectively, its effects on human cell lines require further investigation to determine safe dosage levels and potential side effects .

Case Studies

  • Fungicidal Efficacy : A study evaluated the efficacy of CNC compared to other antifungal agents. Results showed that CNC had comparable or superior activity against resistant strains of fungi, suggesting its potential as an alternative treatment option.
  • Mechanistic Insights : Computational studies have provided insights into the binding interactions of CNC with fungal enzymes, revealing specific amino acid residues critical for its inhibitory effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Cyanonaphthalene-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves functionalization of naphthalene derivatives. For example, nitrile introduction can be achieved via cyanation reactions (e.g., using CuCN or Pd-catalyzed protocols) at the 3-position, followed by carboxylation at the 2-position. Reaction temperature (80–120°C) and solvent polarity (DMF or acetonitrile) critically affect intermediate stability and final yield .
  • Data Reference : Analogous synthesis of 6,7-dihydroxynaphthalene-2-carboxylic acid shows that hydroxyl groups require protection during cyanation to prevent side reactions .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹, C=O ~1700 cm⁻¹) groups.
  • NMR : 1^1H NMR resolves aromatic protons (δ 7.5–8.5 ppm), while 13^{13}C NMR identifies nitrile (δ ~115 ppm) and carboxylic acid (δ ~170 ppm) carbons.
  • X-ray crystallography : Use SHELX programs for structure refinement. Crystallization in polar solvents (e.g., ethanol/water) enhances crystal quality .

Q. How does the solubility and stability of this compound vary across solvents, and what storage conditions are recommended?

  • Methodological Answer : Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) but limited in water (<1 mg/mL). Stability tests under varying pH (2–12) and temperature (4°C vs. 25°C) reveal degradation via hydrolysis of the nitrile group in acidic conditions. Store at –20°C under inert atmosphere .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution or cycloaddition reactions?

  • Methodological Answer : The electron-withdrawing cyano and carboxylic acid groups activate the naphthalene ring for electrophilic substitution at the 1- and 4-positions. DFT calculations (e.g., Gaussian 09) can model charge distribution and predict regioselectivity. Experimental validation via trapping intermediates (e.g., using Diels-Alder reactions) is recommended .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cyclooxygenase-2).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with bioactivity.
  • Reference : Similar naphthalene derivatives show enhanced antimicrobial activity when hydroxyl groups are present, suggesting substituent-driven optimization .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf) for this compound?

  • Methodological Answer :

  • Calorimetry : Re-measure combustion enthalpy using a bomb calorimeter, ensuring purity (>98% via HPLC).
  • Cross-validate : Compare with CRC Handbook data for analogous compounds (e.g., 2-naphthalenecarboxylic acid: ΔHf = –346.1 kJ/mol) .
  • Address bias : Follow risk-of-bias protocols (e.g., randomization of experimental replicates, blinded data analysis) .

Q. How do steric and electronic effects of the cyano and carboxylic acid groups influence supramolecular assembly in crystal structures?

  • Methodological Answer : X-ray diffraction reveals hydrogen-bonding networks between carboxylic acid groups (O-H···O) and π-π stacking of naphthalene rings. The cyano group may introduce dipole interactions. Use Mercury software to analyze packing motifs and compare with SHELX-refined structures .

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